molecular formula C6H12N2 B13962694 N-(Piperidin-1-yl)methanimine CAS No. 5824-73-7

N-(Piperidin-1-yl)methanimine

Cat. No.: B13962694
CAS No.: 5824-73-7
M. Wt: 112.17 g/mol
InChI Key: IMYCCGJUZBTONO-UHFFFAOYSA-N
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Description

N-(Piperidin-1-yl)methanimine is an organic compound that features a piperidine ring attached to a methanimine group. This compound is part of the larger family of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-1-yl)methanimine typically involves the reaction of piperidine with formaldehyde. This reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the methanimine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-1-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the methanimine group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanimine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce primary amines.

Scientific Research Applications

N-(Piperidin-1-yl)methanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Piperidin-1-yl)methanimine involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple cyclic amine that serves as a building block for many organic compounds.

    N-Methylpiperidine: Similar in structure but with a methyl group attached to the nitrogen atom.

    N-Phenylpiperidine: Features a phenyl group attached to the nitrogen atom, offering different chemical properties.

Uniqueness

N-(Piperidin-1-yl)methanimine is unique due to its methanimine group, which imparts distinct reactivity and potential biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

5824-73-7

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

N-piperidin-1-ylmethanimine

InChI

InChI=1S/C6H12N2/c1-7-8-5-3-2-4-6-8/h1-6H2

InChI Key

IMYCCGJUZBTONO-UHFFFAOYSA-N

Canonical SMILES

C=NN1CCCCC1

Origin of Product

United States

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